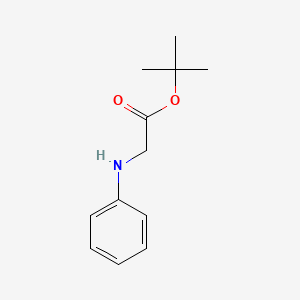

Tert-butyl 2-(phenylamino)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 2-(phenylamino)acetate is an organic compound with the molecular formula C12H17NO2. It is also known by its IUPAC name, tert-butyl anilinoacetate. This compound is characterized by the presence of a tert-butyl ester group and a phenylamino group attached to an acetate backbone. It is commonly used in organic synthesis and has various applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Tert-butyl 2-(phenylamino)acetate can be synthesized through several methods. One common approach involves the reaction of tert-butyl bromoacetate with aniline in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. Catalysts and advanced purification techniques such as distillation and crystallization are often employed to achieve high-quality products.

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 2-(phenylamino)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include amides, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Intermediate in Drug Synthesis

Tert-butyl 2-(phenylamino)acetate serves as an essential intermediate in the synthesis of various pharmaceuticals. Its structural properties allow for modifications that enhance the efficacy of drug candidates, particularly those targeting inflammatory and pain-related conditions. Research has shown that derivatives of this compound exhibit anti-inflammatory properties, making it a candidate for treating diseases such as rheumatoid arthritis and osteoarthritis .

Case Study: Anti-inflammatory Properties

In a study examining the anti-inflammatory effects of substituted phenyl compounds, this compound was tested for its ability to inhibit local edema in animal models. The results indicated a significant reduction in inflammation markers, suggesting its utility as a therapeutic agent .

Organic Synthesis

Building Block for Complex Molecules

This compound is utilized as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating more complex structures, which can lead to novel compounds with potential applications in medicine and materials science.

Data Table: Reaction Pathways

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | Base-catalyzed reaction | Amine derivatives |

| Acylation | Acid chloride + base | Acetamide derivatives |

| Coupling Reaction | Palladium-catalyzed coupling | Biaryl compounds |

Biochemical Research

Studying Enzyme Interactions

this compound is valuable in biochemical research for studying enzyme interactions and mechanisms. Its structural attributes allow researchers to investigate how modifications affect enzyme activity, providing insights that can lead to the development of new therapeutic agents.

Case Study: Enzyme Inhibition

A study focused on the inhibition of specific enzymes involved in inflammatory pathways demonstrated that this compound effectively reduced enzyme activity, highlighting its potential as an anti-inflammatory agent .

Material Science

Incorporation into Polymers

The compound can be integrated into polymer formulations, enhancing properties such as thermal stability and chemical resistance. This application is particularly beneficial for developing advanced materials used in various industrial applications.

Data Table: Polymer Properties Enhancement

| Property | Without Additive | With this compound |

|---|---|---|

| Thermal Stability | Low | High |

| Chemical Resistance | Moderate | Excellent |

| Mechanical Strength | Moderate | Enhanced |

Agricultural Chemistry

Potential Agrochemical Applications

Research is ongoing into the use of this compound in developing agrochemicals. Its chemical structure suggests potential efficacy in formulating more effective pesticides or herbicides.

Case Study: Pesticide Formulation

In preliminary studies, formulations containing this compound exhibited improved pest resistance compared to traditional pesticides, indicating its potential role in sustainable agricultural practices .

Mecanismo De Acción

The mechanism of action of tert-butyl 2-(phenylamino)acetate involves its interaction with molecular targets such as enzymes and receptors. The phenylamino group can participate in hydrogen bonding and π-π interactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions and transformations contribute to the compound’s biological and chemical activities.

Comparación Con Compuestos Similares

Similar Compounds

Tert-butyl acetate: Similar in structure but lacks the phenylamino group.

Phenylacetic acid: Contains a phenyl group attached to an acetic acid backbone but lacks the tert-butyl ester group.

Aniline: Contains a phenylamino group but lacks the ester functionality.

Uniqueness

Tert-butyl 2-(phenylamino)acetate is unique due to the combination of the tert-butyl ester and phenylamino groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry.

Actividad Biológica

Tert-butyl 2-(phenylamino)acetate is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its phenylamino group, which can engage in hydrogen bonding and π-π interactions, and an ester group that is susceptible to hydrolysis. These structural features are critical in determining the compound's biological activity and interactions with biomolecules.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The ester moiety can undergo hydrolysis to release active intermediates, while the phenylamino group facilitates binding to target sites through hydrogen bonding. This dual action enhances its potential as a therapeutic agent.

Biological Activity Overview

- Antimicrobial Activity : Research indicates that compounds similar to this compound exhibit promising antibacterial properties against multidrug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, derivatives of phenylthiazoles with a tert-butyl group have shown significant antibacterial effects, suggesting a potential application for treating resistant bacterial infections .

- Cellular Effects : Studies have demonstrated that related compounds can inhibit key cellular pathways involved in cancer cell survival. For example, certain derivatives targeting cyclin-dependent kinases (CDKs) have been shown to induce apoptosis in cancer cell lines by reducing the expression of anti-apoptotic proteins like Mcl-1 .

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds provides insights into how modifications affect biological activity. For instance, the introduction of specific substituents on the phenyl ring or alterations in the alkyl chain length can significantly impact the potency and selectivity of these compounds against various biological targets. The presence of a bulky substituent often enhances binding affinity to target proteins .

| Compound | Target | Activity | MIC (µg/mL) |

|---|---|---|---|

| Phenylthiazole Derivative | MRSA | Antibacterial | 4 |

| Pyrimidine-linked Compound | CDK9 | Apoptosis Induction | Nanomolar Ki |

Case Studies

- Antibacterial Efficacy : A study evaluating a series of phenylthiazoles with a tert-butyl side chain found that several compounds exhibited effective bactericidal activity against MRSA strains. Notably, one compound demonstrated a minimum inhibitory concentration (MIC) of 4 µg/mL against MRSA USA300, indicating strong potential for clinical applications in antibiotic resistance scenarios .

- Cancer Cell Line Studies : In another investigation, pyrimidine-based derivatives were assessed for their ability to inhibit CDK9-mediated transcription in cancer cells. These compounds showed significant selectivity and potency, leading to reduced survival rates in treated cell lines .

Propiedades

IUPAC Name |

tert-butyl 2-anilinoacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-12(2,3)15-11(14)9-13-10-7-5-4-6-8-10/h4-8,13H,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYBNTSLQHDGJFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CNC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.